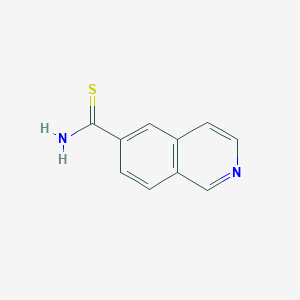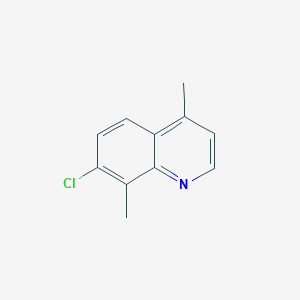
7-Chloro-4,8-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4,8-dimethylquinoline typically involves the chlorination of 4,8-dimethylquinoline. One common method includes the reaction of 4,8-dimethylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{4,8-dimethylquinoline} + \text{POCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 7-Chloro-4,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methyl groups at the 4 and 8 positions can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines (e.g., aniline) under basic conditions.
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Nucleophilic Substitution: Formation of 7-amino-4,8-dimethylquinoline.
Electrophilic Substitution: Formation of 4,8-dimethyl-7-nitroquinoline or 4,8-dimethyl-7-sulfonylquinoline.
科学研究应用
7-Chloro-4,8-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. The presence of the chlorine atom enhances its binding affinity to these targets, leading to effective inhibition.
相似化合物的比较
4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar chemical properties but different substitution patterns.
4-Chloro-7,8-dimethylquinoline: A closely related compound with chlorine at the 4-position instead of the 7-position.
Uniqueness: 7-Chloro-4,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups in the quinoline ring enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
7-chloro-4,8-dimethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-6-13-11-8(2)10(12)4-3-9(7)11/h3-6H,1-2H3 |
InChI 键 |
HUSFLDKRAODFGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=C(C2=NC=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




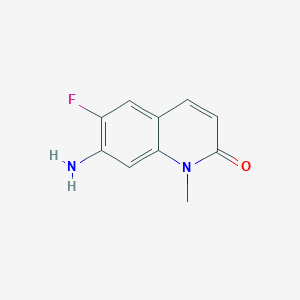


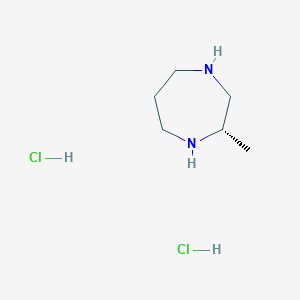

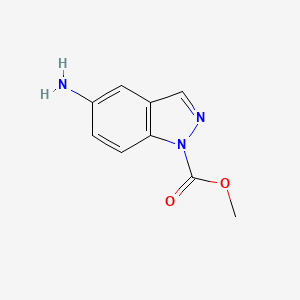
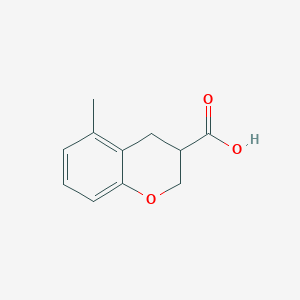



![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
